4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile
Description
The molecule 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile is a bifunctional organic compound featuring a biphenyl (B1667301) backbone substituted with an azidomethyl group at the 4'-position and a nitrile group at the 2-position. This specific arrangement of functional groups on a rigid yet conformationally flexible scaffold makes it a highly valuable intermediate in multi-step organic synthesis, particularly in the pharmaceutical industry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 133690-91-2 clearsynth.com |
| Molecular Formula | C₁₄H₁₀N₄ clearsynth.comdaicelpharmastandards.com |
| Molecular Weight | 234.26 g/mol clearsynth.comdaicelpharmastandards.comnih.gov |
| Appearance | White to off-white solid niainnovation.in |
| IUPAC Name | 2-[4-(azidomethyl)phenyl]benzonitrile nih.gov |
| Synonyms | 4-Azidomethyl-2'-cyanobiphenyl, Irbesartan Impurity 6/14, Losartan nitrile azide (B81097) nih.gov |
| Solubility | Soluble in Acetonitrile, slightly soluble in Chloroform and DMSO daicelpharmastandards.com |
| Storage Condition | 2-8°C daicelpharmastandards.compharmaffiliates.com |
Properties
CAS No. |
133690-91-2 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.3 |
Purity |
99 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Elaboration for 4 Azidomethyl 1,1 Biphenyl 2 Carbonitrile
Retrosynthetic Analysis and Building Block Derivation
A retrosynthetic analysis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile reveals a logical disconnection strategy. The primary disconnection is at the C-N bond of the azidomethyl group, identifying 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile as the immediate precursor. This precursor is formed via a nucleophilic substitution reaction where an azide (B81097) ion replaces a bromide leaving group.
The second key disconnection breaks the aryl-aryl bond of the biphenyl (B1667301) core. This leads to two primary building blocks: a substituted phenyl ring bearing the nitrile group and another phenyl ring with a methyl group that will be later functionalized. This approach highlights a convergent synthesis strategy, which is often more efficient than a linear one.
The formation of the biphenyl structure is a cornerstone of the synthesis. The most prevalent and efficient method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netlibretexts.org This reaction creates the C-C bond between the two aromatic rings.
The key intermediate formed at this stage is 4'-methyl-[1,1'-biphenyl]-2-carbonitrile . It is typically synthesized by coupling an aryl halide with an arylboronic acid. The common reactants for this specific core are 2-bromobenzonitrile (B47965) and (4-methylphenyl)boronic acid . rjpbcs.com The reaction is catalyzed by a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in the presence of a suitable phosphine (B1218219) ligand and a base. nih.govmdpi.com The base, often potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is crucial for activating the boronic acid for transmetalation to the palladium center. libretexts.org
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent |
|---|---|---|---|---|
| 2-Bromobenzonitrile | (4-methylphenyl)boronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | K₂CO₃ | Toluene |
With the 4'-methyl-[1,1'-biphenyl]-2-carbonitrile core constructed, the next critical step is the functionalization of the methyl group to prepare it for azide incorporation. This is achieved by converting the methyl group into a bromomethyl group, a good leaving group for subsequent nucleophilic substitution. This transformation yields the key precursor, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile .
A common method for this benzylic bromination is a free-radical reaction using a brominating agent and a radical initiator. googleapis.com N-bromosuccinimide (NBS) is a widely used reagent for this purpose, often paired with an initiator like 2,2'-azobisisobutyronitrile (AIBN) or 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) in a halogenated solvent like methylene (B1212753) chloride or carbon tetrachloride. googleapis.comresearchgate.net
Alternatively, patents describe processes using reagent pairs in aqueous-organic binary systems, which can be milder and more selective. google.comgoogleapis.com One such system employs sodium bromate (B103136) (NaBrO₃) with a reducing agent like sodium pyrosulfite (Na₂S₂O₅) or sodium hydrogen sulfite (B76179) (NaHSO₃). google.com This method proceeds at moderate temperatures and often results in high yields and purity, minimizing the formation of the dibrominated byproduct, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile. google.comnih.gov
Direct Synthetic Pathways for this compound
The final step in the primary synthetic route is the conversion of the bromomethyl precursor into the target compound. This is a direct transformation that relies on well-established nucleophilic substitution chemistry.
The formation of the azidomethyl group is accomplished through a nucleophilic substitution reaction where the bromide in 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is displaced by an azide anion (N₃⁻). researchgate.net The most common source for the azide anion is sodium azide (NaN₃) . chemspider.com
This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetone (B3395972) and water. researchgate.netchemspider.com These solvents are effective at solvating the sodium cation while leaving the azide anion relatively free and highly nucleophilic, thus promoting the desired SN2 reaction mechanism. chegg.com The reaction generally proceeds efficiently at room temperature, providing a high yield of this compound. researchgate.netchemspider.com
| Reactant | Reagent | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | Sodium Azide (NaN₃) | DMSO | Room Temperature | >70% |
The nitrile group (-C≡N) is introduced early in the synthesis, as part of the 2-bromobenzonitrile building block. rjpbcs.com Its presence is crucial for the final structure and its subsequent use in synthesizing sartan drugs. The nitrile group is a robust and stable functional group under the conditions required for the subsequent synthetic steps.
Optimization of Reaction Conditions and Process Efficiency
Process efficiency is paramount in pharmaceutical intermediate synthesis, focusing on maximizing yield, minimizing byproducts, and ensuring safe, scalable operations. Significant optimization efforts have been directed at the synthesis of the 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile precursor.
Patented procedures demonstrate various conditions for the bromination of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile, showcasing the optimization process. By varying the brominating agent, solvent, and temperature, yields can be significantly improved while controlling the formation of impurities. For instance, using sodium bromate/sodium pyrosulfite in an ethyl acetate/water system at 20-25 °C can achieve a 93% yield. google.com This avoids the use of chlorinated solvents and potentially hazardous radical initiators required for NBS-based brominations. googleapis.comgoogle.com
The table below summarizes findings from various patented examples for the bromination step, illustrating the impact of different reaction conditions on the outcome.
| Brominating System | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|
| NBS / AIBN | Carbon Tetrachloride | 77-78 | 1 | ~79 | googleapis.com |
| NaBrO₃ / NaHSO₃ | Cyclohexane / Water | Room Temp. | 4 | 93 | googleapis.com |
| NaBrO₃ / Na₂S₂O₅ | Ethyl Acetate / Water | 15-25 | 4 | 93 | google.com |
| NaBrO₃ / Na₂S₂O₅ | Methylcyclohexane / Water | 0-15 | 5 | 89.4 | google.com |
| HBr / Sodium Percarbonate | Dichloromethane / Water | 40 | 6 | 86 | google.com |
For the final azide incorporation step, optimization focuses on ensuring complete reaction while maintaining safety, as sodium azide is toxic. Using a slight excess of sodium azide can drive the reaction to completion. chemspider.com Reaction monitoring by techniques like HPLC is crucial to determine the endpoint and prevent the formation of impurities from prolonged reaction times or elevated temperatures.
Impact of Catalytic Systems and Solvents on Yield and Selectivity
The formation of the [1,1'-biphenyl]-2-carbonitrile (B1580647) scaffold is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. gre.ac.ukyoutube.com This reaction joins an aryl halide with an arylboronic acid or its ester. The choice of catalyst, base, and solvent system is critical for maximizing yield and ensuring high selectivity.
Palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Palladium(II) acetate [Pd(OAc)₂] are frequently employed. mdpi.comresearchgate.net The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, with the ligand on the palladium atom playing a crucial role in the efficiency of these steps. youtube.com
The selection of a base is also integral to the reaction's success. Bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are used to facilitate the transmetalation step. mdpi.com The solvent system influences the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield. Common solvents include 1,4-dioxane (B91453), toluene, ethanol, and aqueous mixtures. mdpi.comresearchgate.net For instance, studies on the synthesis of various 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines via Suzuki coupling showed that using K₃PO₄ as the base in 1,4-dioxane gave good yields. mdpi.com
Once the biphenyl precursor, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is synthesized, the azidomethyl group is introduced. This is typically achieved through a nucleophilic substitution reaction with sodium azide (NaN₃). researchgate.net The choice of solvent is paramount in this step to ensure efficient conversion. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are effective for this transformation, allowing the reaction to proceed smoothly at room temperature. researchgate.net
| Catalyst System | Base | Solvent | Key Findings/Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good yields were obtained for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. | mdpi.com |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Used for the synthesis of biphenyls, amenable to parallel synthesis. | gre.ac.uk |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Aqueous Isopropanol | An undergraduate experiment setup where Pd(0) is generated in situ. | researchgate.net |
| - | - | DMSO | Effective for the conversion of 4′-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile to the corresponding azide. | researchgate.net |
Advanced Reaction Techniques (e.g., microwave irradiation)
To enhance reaction rates, improve yields, and promote greener chemical processes, advanced techniques such as microwave-assisted organic synthesis (MAOS) have been adopted. sphinxsai.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes. researchgate.netnih.gov This technology is particularly beneficial for reactions like the Suzuki coupling, which can be time-consuming under conventional heating. gre.ac.uk
The advantages of microwave-assisted synthesis include:
Reduced Reaction Times: Significant acceleration of chemical reactions. sphinxsai.com
Improved Yields: Higher conversion rates often lead to better product yields. researchgate.net
Higher Purity: Reduced reaction times can minimize the formation of by-products. researchgate.net
Energy Efficiency: Localized heating is more energy-efficient than conventional methods. sphinxsai.com
In the context of biphenyl synthesis, microwave vials can be used for Suzuki coupling reactions, facilitating high-throughput synthesis and optimization of reaction conditions. gre.ac.uk For the synthesis of heterocyclic compounds, which share structural motifs with sartan drugs and their intermediates, microwave irradiation has been shown to afford excellent isolated yields in significantly shorter time frames compared to conventional refluxing methods. nih.gov For example, a microwave-assisted, catalyst-free method for synthesizing substituted 1,2,4-triazoles demonstrated high efficiency and short reaction times. organic-chemistry.org While specific data for the microwave-assisted synthesis of this compound is not detailed in the provided sources, the principles and benefits observed in the synthesis of related compounds are directly applicable.
| Reaction Type | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Heterocycle Synthesis (General) | Conventional | 6 hours | 79% | nih.gov |
| Heterocycle Synthesis (General) | Microwave | 10-15 minutes | 94% | nih.gov |
| 1,2,4-Triazole Synthesis | Conventional | Long reaction times | Lower yields | organic-chemistry.org |
| 1,2,4-Triazole Synthesis | Microwave | 10 minutes | up to 81% | organic-chemistry.org |
Sustainable Synthesis Approaches for Azidomethyl Biphenyl Carbonitriles
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. For the synthesis of azidomethyl biphenyl carbonitriles and their precursors, several green chemistry principles can be applied.
One major area of improvement is the use of greener solvents. Research has shown that Suzuki-Miyaura coupling reactions can be successfully carried out in aqueous media, reducing the reliance on volatile and often toxic organic solvents. researchgate.net Furthermore, innovative protocols have been developed that avoid the use of any catalyst or organic solvent for the synthesis of biphenyl-2-carbonitrile derivatives, representing a significant step towards a more sustainable process. nih.gov
Another aspect of sustainable synthesis involves the choice of reagents. The synthesis of the key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, often begins with 4'-methyl-[1,1'-biphenyl]-2-carbonitrile. The subsequent benzylic bromination can be hazardous. Patented processes describe an alternative bromination method using a combination of an alkali bromate (e.g., sodium bromate) and an alkali metal hydrogen sulfite or pyrosulfite in an aqueous/organic biphasic system. google.comgoogleapis.com This method can offer a safer and more controlled alternative to traditional brominating agents.
The potential application of biocatalysis also aligns with green chemistry goals. While not specifically documented for this compound, enzymes are increasingly used in pharmaceutical synthesis to perform reactions with high chemo-, regio-, and stereoselectivity under mild conditions, which shortens synthetic routes and reduces waste. illinois.edu
Chemical Reactivity and Transformation Pathways of 4 Azidomethyl 1,1 Biphenyl 2 Carbonitrile
Reactivity Profiles of the Azidomethyl Functional Group
The azidomethyl group is a high-energy functional group that serves as a versatile precursor for a multitude of chemical transformations. Its reactivity is primarily centered around the terminal nitrogen atoms, which can act as nucleophiles, participate in cycloaddition reactions, or be reduced to form amines. Furthermore, the azide (B81097) can undergo thermal or photolytic decomposition to generate highly reactive nitrene intermediates.
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is one of the most prominent reactions of the azidomethyl group. This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is widely utilized for the efficient and regioselective synthesis of 1,2,3-triazoles. In the context of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, the azidomethyl group readily participates in CuAAC reactions with terminal alkynes to furnish 1,4-disubstituted triazole products. This transformation is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. For instance, the reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, proceeds smoothly to afford the corresponding triazole-linked biphenyl (B1667301) derivatives.
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a bioorthogonal alternative to CuAAC, obviating the need for a cytotoxic copper catalyst. This reaction utilizes a strained cyclooctyne (B158145), which undergoes a [3+2] cycloaddition with the azide under physiological conditions. While less commonly reported for this compound specifically, the principles of SPAAC are broadly applicable to organic azides, suggesting that this compound would readily react with cyclooctyne derivatives to form stable triazole linkages. The versatility of the azide group in these "click" reactions makes this compound a valuable building block for applications in medicinal chemistry, materials science, and bioconjugation.
The azidomethyl group can be efficiently reduced to the corresponding aminomethyl group, providing a key synthetic route to primary amines. This transformation can be achieved through various established methods, each with its own set of advantages and substrate scope.
A common and effective method for the reduction of organic azides is the Staudinger reaction . This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. The Staudinger reduction is known for its mild reaction conditions and high chemoselectivity, making it a suitable method for the reduction of the azidomethyl group in this compound without affecting the nitrile functionality.
Catalytic hydrogenation is another powerful technique for the reduction of azides. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst), in the presence of hydrogen gas. The reaction proceeds under mild to moderate pressures and temperatures, affording the primary amine in high yield. The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the azide group.
The resulting aminomethylbiphenylcarbonitrile is a valuable intermediate for further synthetic modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.
Upon exposure to heat or ultraviolet (UV) light, organic azides can undergo decomposition to release dinitrogen gas (N₂) and generate a highly reactive nitrene intermediate. This process, known as nitrene generation, opens up a range of unique and powerful synthetic transformations.
Thermal decomposition of this compound would lead to the formation of the corresponding (biphenyl-4-yl)methylnitrene. The temperature required for this decomposition is dependent on the molecular structure, but typically falls in the range of 80-170 °C. The generated nitrene is a highly electrophilic species with a sextet of electrons on the nitrogen atom. It can undergo a variety of subsequent reactions, including:
C-H insertion: The nitrene can insert into adjacent C-H bonds, leading to the formation of new C-N bonds and the creation of cyclic or rearranged products.
Addition to double bonds: The nitrene can add to alkenes to form aziridines.
Dimerization: In the absence of other reactive partners, the nitrene can dimerize to form an azo compound.
Photolytic decomposition , achieved by irradiating the azide with UV light, also leads to the formation of the nitrene intermediate. Photolysis often proceeds at lower temperatures than thermal decomposition and can sometimes offer different selectivity in the subsequent reactions of the nitrene.
The generation of nitrenes from this compound provides a powerful tool for the synthesis of complex nitrogen-containing heterocycles and other intricate molecular architectures.
The azidomethyl group can also participate in radical cascade reactions, a class of transformations that involve a sequence of intramolecular and/or intermolecular radical reactions. These cascades can lead to the rapid and efficient construction of complex molecular structures from simple starting materials.
While specific examples involving this compound in radical cascade reactions are not extensively documented in the provided search results, the general reactivity of organic azides in such processes is well-established. For instance, the reaction of an organic azide with a radical initiator, such as AIBN (azobisisobutyronitrile), can lead to the formation of a nitrogen-centered radical. This radical can then initiate a cascade of reactions, including cyclizations, additions to unsaturated systems, and hydrogen atom transfers.
The presence of the biphenyl scaffold and the nitrile group in this compound could influence the course of such radical cascades, potentially leading to the formation of novel polycyclic aromatic compounds or other unique molecular architectures. Further research in this area could uncover new and exciting synthetic applications for this versatile building block.
Reactivity Profiles of the Nitrile Functional Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. In the context of this compound, the nitrile group provides an additional handle for synthetic modification, allowing for the introduction of new functional groups and the construction of heterocyclic rings.
One of the most important reactions of the nitrile group in this compound is its participation in [3+2] cycloaddition reactions with azides to form tetrazoles. This transformation is particularly relevant in the synthesis of angiotensin II receptor blockers (ARBs), where the tetrazole ring is a key pharmacophore.
The reaction of the nitrile group with an azide source, typically sodium azide (NaN₃), in the presence of a Lewis acid or an organotin reagent, leads to the formation of a 5-substituted tetrazole ring. In the case of this compound, this reaction would yield 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole. This transformation is a key step in the synthesis of several sartans, a class of drugs used to treat high blood pressure and heart failure.
The reaction conditions for tetrazole formation can be varied, with common methods including the use of zinc chloride (ZnCl₂) or trialkyltin azides as catalysts. The choice of reaction conditions can influence the yield and purity of the resulting tetrazole.
It is important to note that the presence of the azidomethyl group in the same molecule as the nitrile group raises the possibility of an intramolecular [3+2] cycloaddition . However, the formation of the five-membered tetrazole ring from the nitrile and an external azide source is generally the favored pathway under the typical conditions used for sartan synthesis. The intramolecular reaction would lead to a strained, fused-ring system, which is likely to be less stable than the intermolecular product.
Nucleophilic Addition Reactions to the Carbonitrile
The carbonitrile (C≡N) group in this compound features an electrophilic carbon atom, making it susceptible to attack by strong carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.orgchemistrysteps.com This reaction provides a robust method for forming new carbon-carbon bonds.
The addition of an organometallic reagent to the nitrile proceeds via a nucleophilic attack on the carbon of the C≡N triple bond. organicchemistrytutor.com This initially forms a resonance-stabilized imine anion complexed with the metal salt (e.g., magnesium bromide). chemistrysteps.com A key feature of this reaction is that the addition occurs only once; the resulting negatively charged intermediate is unreactive towards a second equivalent of the organometallic reagent. chemistrysteps.comorganicchemistrytutor.com Subsequent aqueous acidic workup hydrolyzes the intermediate imine, yielding a ketone. masterorganicchemistry.com
Table 1: Nucleophilic Addition to the Carbonitrile Group
| Reagent Class | Example Reagent | Intermediate | Final Product (after Hydrolysis) |
|---|---|---|---|
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Iminomagnesate salt | 2-Acetyl-4'-(azidomethyl)-[1,1'-biphenyl] |
Hydrolysis and Amidation Reactions of the Nitrile Group
The nitrile group can be converted to a carboxylic acid or an amide through hydrolysis under either acidic or basic conditions. The reaction proceeds via the intermediate formation of an amide, which can sometimes be isolated.
Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers and tautomerization, a protonated amide is formed. This amide can then undergo further hydrolysis under the reaction conditions to yield the corresponding carboxylic acid, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid, and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH or KOH) with heating, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. This amide, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide (B6220432), can be the final product if the reaction conditions are sufficiently mild. However, with prolonged heating or stronger basic conditions, the amide will be further hydrolyzed to the carboxylate salt, which upon acidic workup gives the carboxylic acid. The isolation of the amide intermediate is a known process, and 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide is a characterized compound.
Table 2: Hydrolysis and Amidation of the Nitrile Group
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| Acidic (e.g., H₂O, H₂SO₄, Δ) | 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide | 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic Acid |
| Basic (e.g., NaOH, H₂O, mild Δ) | Not typically isolated | 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide |
Reductive Transformations of the Nitrile to Amine and Aldehyde Derivatives
The nitrile group is readily reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent. These transformations are fundamental in synthetic chemistry for accessing valuable functional groups.
Reduction to Primary Amines: The complete reduction of the nitrile group to a primary amine (-CH₂NH₂) can be achieved using powerful reducing agents or catalytic hydrogenation.
Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the formation of the primary amine, (4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)methanamine, after an aqueous workup.
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum(IV) oxide (PtO₂), or palladium on carbon (Pd/C). wikipedia.org This process is highly efficient but may also reduce the azide group, requiring careful selection of catalyst and conditions for chemoselectivity.
Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde (-CHO) requires a less reactive, sterically hindered hydride reagent that can deliver only one hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is the standard reagent for this conversion. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H coordinates to the nitrile nitrogen, followed by an intramolecular hydride transfer to the carbon, forming an aluminum-imine intermediate. wikipedia.org This stable intermediate is then hydrolyzed during aqueous workup to release the aldehyde, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbaldehyde.
Table 3: Reductive Transformations of the Nitrile Group
| Reagent(s) | Product Functional Group | Product Name |
|---|---|---|
| 1. LiAlH₄; 2. H₂O | Primary Amine | (4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)methanamine |
| H₂, Raney Ni (or PtO₂) | Primary Amine | (4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)methanamine |
Investigations into Byproduct Formation and Selectivity Control during Derivatization
Controlling selectivity and minimizing byproduct formation are paramount when derivatizing a bifunctional molecule like this compound. The choice of reagents and reaction conditions is the primary tool for achieving the desired outcome.
Byproduct Formation:
In Reductions: During the catalytic hydrogenation of the nitrile to a primary amine, the intermediate imine can react with the product amine to form a secondary amine, ((4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)methyl)amine, as a significant byproduct. wikipedia.org Furthermore, many hydrogenation catalysts (like Pd/C) will also reduce the azide group, leading to a mixture of products unless a selective catalyst is used. Strong hydrides like LiAlH₄ may also reduce the azide, although it is generally less reactive than the nitrile.
In Organometallic Additions: While Grignard and organolithium reagents are primarily used to target the nitrile, their high reactivity and basicity could potentially lead to side reactions. Although less common, attack at the electrophilic terminal nitrogen of the azide is a possible side reaction, especially if the reaction is not kept at a controlled temperature.
In Sartan Synthesis: The title compound itself is a byproduct. In the synthesis of tetrazole-containing sartans, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a common intermediate. The subsequent reaction with sodium azide is intended to form the tetrazole via cycloaddition with the nitrile. However, a competing Sₙ2 reaction can occur where the azide displaces the bromide, forming this compound. researchgate.net This makes its presence a critical quality parameter to monitor in the final active pharmaceutical ingredient.
Selectivity Control: The key to controlling selectivity lies in exploiting the different reactivity profiles of the azide and nitrile groups.
For Azide Transformation: To selectively react the azide, one should choose reactions specific to that group. The Staudinger reduction and CuAAC click chemistry are prime examples of highly selective transformations that are inert to the nitrile.
For Nitrile Transformation: To selectively react the nitrile, conditions must be chosen to which the azide is stable. DIBAL-H reduction at low temperatures is an effective method for producing the aldehyde. Mild, controlled hydrolysis can convert the nitrile to an amide or acid.
Avoiding Intramolecular Reactions: To prevent the intramolecular cycloaddition that forms a tetrazole, conditions that catalyze this reaction (e.g., strong Lewis acids like ZnCl₂ or AlCl₃ and high temperatures) must be avoided unless that is the desired outcome.
Ultimately, achieving high selectivity in the derivatization of this molecule requires a careful, knowledge-based selection of reagents and a precise control of reaction parameters such as temperature, stoichiometry, and reaction time.
Table of Compound Names
| Compound Name |
|---|
| (4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)methanamine |
| ((4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)methyl)amine |
| 2-Acetyl-4'-(azidomethyl)-[1,1'-biphenyl] |
| 2-Pentanoyl-4'-(azidomethyl)-[1,1'-biphenyl] |
| 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbaldehyde |
| This compound |
| 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide |
| 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic Acid |
| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile |
| Diisobutylaluminium hydride (DIBAL-H) |
| Lithium aluminum hydride (LiAlH₄) |
| Methylmagnesium bromide |
| n-Butyllithium |
| Palladium on carbon (Pd/C) |
| Platinum(IV) oxide (PtO₂) |
| Raney nickel |
| Sodium azide |
Mechanistic Investigations and Computational Studies of 4 Azidomethyl 1,1 Biphenyl 2 Carbonitrile
Elucidation of Reaction Mechanisms for Azide- and Nitrile-Mediated Transformations
The reactivity of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile is dominated by the distinct chemical properties of its azide (B81097) and nitrile moieties. These groups can undergo a variety of transformations, most notably cycloaddition reactions, which are fundamental to its role as a synthetic precursor. researchgate.net
The azide group is a quintessential 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions, most famously the Huisgen azide-alkyne cycloaddition. wikipedia.org This reaction, often categorized as "click chemistry," involves the reaction of an azide with an alkyne to form a stable 1,2,3-triazole ring. beilstein-journals.orgbeilstein-journals.org
The reaction can proceed thermally or under catalysis. The thermal process typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), however, is highly regioselective, yielding exclusively the 1,4-disubstituted triazole under mild conditions. beilstein-journals.org A ruthenium-catalyzed variant (RuAAC) can be employed to selectively produce the 1,5-regioisomer. wikipedia.org
While specific experimental kinetic and thermodynamic data for cycloadditions involving this compound are not extensively documented in dedicated studies, the parameters can be understood from the general mechanism.
Kinetic Parameters : These parameters govern the rate of the reaction. The activation energy (Ea) for the uncatalyzed thermal cycloaddition is relatively high, necessitating heat. In contrast, metal catalysts like copper(I) dramatically lower the activation energy, allowing the reaction to proceed rapidly at or near room temperature. nih.gov The rate of the CuAAC reaction is typically first-order in both the azide and the copper-acetylide complex.
Thermodynamic Parameters : These parameters determine the position of the equilibrium. The formation of the aromatic triazole ring is an energetically favorable process, making the cycloaddition reaction highly exothermic (negative enthalpy change, ΔH). The reaction also leads to a decrease in the number of molecules, resulting in a negative entropy change (ΔS). However, the large negative enthalpy change ensures a large negative Gibbs free energy change (ΔG), driving the reaction to completion.
The table below conceptualizes the expected differences in these parameters for catalyzed versus uncatalyzed cycloadditions.
| Parameter | Thermal Cycloaddition | Copper(I)-Catalyzed Cycloaddition (CuAAC) |
| Activation Energy (Ea) | High | Low |
| Reaction Rate | Slow | Fast |
| Temperature | Elevated | Room Temperature |
| Regioselectivity | Low (mixture of isomers) | High (1,4-isomer) |
| Gibbs Free Energy (ΔG) | Favorable (Negative) | Highly Favorable (Very Negative) |
Beyond the cycloaddition of the azide group, the nitrile group is also a key site of reactivity. The most significant interconversion for this compound is the transformation of the nitrile into a tetrazole ring, a crucial step in the synthesis of many sartan drugs. shimadzu.com
This conversion is achieved by reacting the nitrile with an azide source, typically sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt. The mechanism is a formal [3+2] cycloaddition between the nitrile (a dipolarophile) and the azide ion (a 1,3-dipole). This process forms the highly stable, aromatic 5-substituted-1H-tetrazole ring. This transformation highlights the dual reactivity of the molecule, where the nitrile group itself reacts via a cycloaddition pathway analogous to that available to the azidomethyl group.
Another fundamental interconversion is the synthesis of the parent compound itself. This compound is prepared via a nucleophilic substitution reaction where the bromide of the precursor, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is displaced by an azide ion (from NaN₃). researchgate.net This is a standard SN2 reaction, converting an alkyl halide into an organic azide.
Theoretical Modeling of Molecular Architecture and Electronic Structure
Computational chemistry provides invaluable insights into the properties of molecules that can be difficult to measure experimentally. Theoretical modeling of this compound allows for a detailed understanding of its geometry, stability, and electronic nature.
Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules. DFT calculations can accurately predict molecular geometries, energies, and other properties. For this compound, DFT would be used to find the minimum energy conformation (ground state).
The calculations would optimize all bond lengths, bond angles, and dihedral angles to identify the most stable arrangement of the atoms. The results of such a calculation would provide the total electronic energy of the molecule, which is a measure of its stability. While a specific DFT study on this molecule is not available, data from its known crystal structure provides a solid-state snapshot of its geometry. nih.gov
The table below lists key geometric parameters expected from a DFT optimization, based on typical values for these functional groups and the available crystallographic data.
| Parameter | Description | Expected Value |
| C-C (biphenyl link) | The length of the single bond connecting the two phenyl rings. | ~1.49 Å |
| C≡N (nitrile) | The length of the carbon-nitrogen triple bond. | ~1.15 Å |
| N=N=N (azide) | The lengths of the nitrogen-nitrogen bonds in the azide group. | Asymmetric; ~1.24 Å and ~1.12 Å |
| C-N-N (azide) | The angle of the azide group's attachment to the methyl carbon. | ~115-120° |
| Φ (Dihedral Angle) | The twist angle between the two phenyl rings. | ~45-55° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com
HOMO : The HOMO is the orbital containing the most energetic electrons. For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the azide group and the π-system of the biphenyl (B1667301) rings. These are the electrons most readily donated in a chemical reaction, making this part of the molecule nucleophilic.
LUMO : The LUMO is the lowest energy empty orbital. It represents the region where the molecule is most likely to accept electrons. The LUMO is expected to be a π* anti-bonding orbital distributed over the biphenyl system, particularly polarized towards the phenyl ring containing the electron-withdrawing nitrile group. This region is the primary site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Reactivity Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | (I + A)² / (8η) | Describes the ability of a molecule to accept electrons. |
The biphenyl unit is not planar due to steric hindrance between the ortho-substituents on the two rings. In this compound, the ortho-substituents are a hydrogen atom on one ring and the nitrile group on the other. The repulsion between these groups forces the rings to twist relative to each other, resulting in a non-zero dihedral angle. researchgate.net
This rotation around the C-C single bond connecting the rings is a key conformational feature. The energy of the molecule varies as this bond rotates, with energy minima corresponding to stable conformers and energy maxima corresponding to transition states. The most stable conformation will be a twisted structure that balances the opposing effects of π-conjugation (which favors planarity) and steric repulsion (which favors a perpendicular arrangement).
Computational methods can map this rotational energy profile. The barrier to rotation in biphenyl systems is typically low enough to allow for rapid interconversion between equivalent twisted conformations at room temperature. The specific dihedral angle found in the solid-state crystal structure (~53.6°) provides a valuable reference point for the molecule's preferred conformation, though the angle in solution may vary. nih.gov
Vibrational Spectroscopy and Intramolecular Energy Redistribution (IVR) Dynamics
The vibrational landscape of this compound is characterized by the distinct vibrational modes of its three key components: the azidomethyl group (-CH₂N₃), the biphenyl backbone, and the nitrile group (-CN). Intramolecular vibrational energy redistribution (IVR) is the process by which vibrational energy, once deposited into a specific mode (for instance, by infrared light absorption), flows and redistributes among other vibrational modes within the molecule. wikipedia.org The efficiency and pathways of IVR are dictated by the density of vibrational states and the strength of anharmonic couplings between them. rsc.org
In a molecule of this complexity, IVR is expected to be rapid and efficient. The presence of low-frequency torsional modes associated with the biphenyl ring rotation significantly increases the density of vibrational states, providing a multitude of pathways for energy to flow from initially excited high-frequency modes, such as the azide or nitrile stretches, to lower-frequency modes of the biphenyl scaffold. rsc.org
Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for probing vibrational couplings and energy transfer dynamics on ultrafast timescales. While specific 2D IR studies on this compound are not available, theoretical predictions based on related systems provide a framework for understanding its potential 2D IR spectrum.
A 2D IR experiment on this molecule would likely target the strong, distinct absorption bands of the asymmetric azide stretch (ν(N₃)) around 2100 cm⁻¹ and the nitrile stretch (ν(CN)) around 2230 cm⁻¹. The appearance of cross-peaks between these two vibrational modes in the 2D IR spectrum would be a direct indicator of vibrational coupling and energy transfer between the azide and nitrile groups. The timescale for the growth of these cross-peaks would reveal the rate of IVR between these two distal functional groups, mediated by the biphenyl bridge.
Furthermore, the lineshape evolution of the diagonal and cross-peaks provides information on the molecule's interaction with its local environment and the fluctuations of the vibrational frequencies over time. In related aromatic azides, 2D IR has been instrumental in observing how energy flows from the azide moiety to the aromatic ring modes, often facilitated by Fermi resonances. nih.gov It is predicted that in this compound, energy deposited in the azide stretch would rapidly transfer to the biphenyl framework, and subsequently, could be channeled towards the nitrile group or dissipate into the surrounding solvent. The efficiency of this transfer would be highly dependent on the conformational geometry of the biphenyl rings.
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the vibrational signatures and exploring the energy transfer pathways in molecules like this compound. researchgate.netnih.gov DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes, as well as anharmonic coupling constants that govern IVR. elixirpublishers.com
The azide asymmetric stretch is known to be a sensitive vibrational reporter. However, its absorption profile is often complicated by Fermi resonances, where the fundamental azide stretch couples with combination bands or overtones of lower-frequency modes, typically involving the azide symmetric stretch and other modes of the molecule. chemrxiv.orgchemrxiv.org This coupling results in a complex absorption spectrum with multiple peaks, rather than a single sharp band. For this compound, DFT calculations would predict which specific ring modes or CH₂ bending modes couple to the azide stretch, providing a detailed map of the initial steps of IVR.
Ab initio molecular dynamics (AIMD) simulations can provide a more dynamic picture of energy flow. nih.gov By computationally "exciting" a specific vibrational mode, one can track the flow of kinetic energy through the molecule's different normal modes over time. Such simulations would likely show that upon excitation of the azide or nitrile stretch, energy rapidly flows into the vibrational modes of the biphenyl rings. The specific pathways would be dictated by symmetry and the spatial overlap of the coupled vibrational modes. nih.gov
Below is a table of predicted vibrational frequencies for key modes of this compound, based on DFT calculations of similar molecular structures.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Azide Asymmetric Stretch (ν(N₃)) | 2090 - 2120 | Strong |
| Nitrile Stretch (ν(CN)) | 2225 - 2240 | Medium |
| Biphenyl Ring C=C Stretches | 1400 - 1600 | Medium-Strong |
| CH₂ Scissoring | 1450 - 1470 | Medium |
| Azide Symmetric Stretch | 1200 - 1300 | Weak |
| Biphenyl Ring Breathing | 990 - 1010 | Strong (Raman) |
Note: These are predicted values and may vary depending on the specific computational method, basis set, and the molecule's environment (gas phase, solvent).
Computational Prediction of Spectroscopic Signatures and Intermolecular Interactions (e.g., C-H...π interactions)
The conformation of this compound, particularly the dihedral angle between the two phenyl rings, is influenced by subtle intermolecular and intramolecular non-covalent interactions. Among these, C-H...π interactions can play a significant role. These interactions occur when a C-H bond acts as a weak hydrogen bond donor to the electron-rich π system of an aromatic ring. researchgate.net
In the context of this compound, intramolecular C-H...π interactions could occur between the C-H bonds of one phenyl ring and the π-face of the other. Computational studies on substituted biphenyls have shown that such interactions can influence the equilibrium torsional angle and the barrier to rotation between the rings. These interactions are primarily driven by dispersion forces. researchgate.net
The presence and strength of these interactions can be predicted using high-level ab initio calculations. The "atoms in molecules" (AIM) theory can be used to identify bond critical points, which are indicative of such interactions. nih.gov The predicted spectroscopic signatures of these interactions would be subtle, likely manifesting as small shifts in the vibrational frequencies of the involved C-H stretching and bending modes. These shifts, though small, could potentially be resolved in high-resolution cryogenic IR spectroscopy.
Furthermore, in condensed phases or in molecular aggregates, intermolecular C-H...π interactions can dictate crystal packing or self-assembly. For instance, the C-H bonds of the azidomethyl group or the aromatic rings of one molecule could interact with the π-system of a neighboring molecule. Computational models can predict the geometries and energies of these intermolecular interactions, providing insight into the supramolecular chemistry of this compound.
The table below summarizes the key predicted intermolecular interactions involving this compound.
| Interaction Type | Description | Predicted Energetic Contribution |
| Intramolecular C-H...π | Interaction between a C-H bond on one phenyl ring and the π-face of the other ring. | Weakly stabilizing |
| Intermolecular C-H...π | Interaction between a C-H bond of one molecule and a π-system of a neighboring molecule. | Stabilizing (influences packing) |
| Dipole-Dipole Interactions | Interactions involving the polar nitrile and azide functional groups. | Moderate |
| π-π Stacking | Face-to-face or offset stacking of the biphenyl rings of adjacent molecules. | Stabilizing (influences packing) |
Advanced Applications and Derivatization Strategies in Materials Science and Catalysis
Integration into Polymeric Systems and Macromolecular Engineering
The presence of the azidomethyl group in 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile makes it an ideal candidate for incorporation into polymeric structures through various modern polymerization and modification techniques. This allows for the precise engineering of macromolecules with advanced functionalities.
Synthesis of Functional Polymers via Click Polymerization with Azidomethyl-Biphenyl-Carbonitrile Monomers
The azide (B81097) functionality of this compound allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, selectivity, and mild reaction conditions make it a powerful tool for polymer synthesis. When used as a monomer in conjunction with di- or multi-alkyne functionalized co-monomers, this compound can be utilized in step-growth polymerizations to create linear or cross-linked polymers. The resulting polymers incorporate the biphenyl (B1667301) carbonitrile unit directly into their backbone, imparting specific thermal, mechanical, and photophysical properties to the final material.
A related compound, 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, which also possesses an azide group, has been noted for its potential in producing functional polymers. This suggests that the azide group on the biphenyl scaffold is a viable handle for polymerization, a principle that can be extended to this compound. The adaptability of this approach is beneficial for creating new materials with enhanced thermal stability and mechanical strength.
Post-Polymerization Modification Strategies Utilizing Orthogonal Functional Groups
Post-polymerization modification is a powerful strategy for introducing diverse functionalities into a pre-existing polymer chain. Polymers can be initially synthesized with alkyne or other reactive groups, and this compound can then be "clicked" onto the polymer backbone. This approach offers the advantage of modularity, allowing for the creation of a library of functional polymers from a single parent polymer. The biphenyl carbonitrile moiety can introduce properties such as fluorescence, specific ligand-binding capabilities, or altered solubility. The orthogonality of the click reaction ensures that the modification occurs specifically at the desired sites without affecting other functional groups present in the polymer.
The azide group on compounds like 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole enables post-polymerization alterations where the polymer can be further functionalized by reacting with alkyne-functionalized molecules. This flexibility is valuable for developing innovative materials with tailored properties.
Design of Responsive Polymeric Materials with Embedded Biphenyl Carbonitrile Azide Units
The incorporation of this compound units into polymers can lead to the development of "smart" or responsive materials. These materials can change their physical or chemical properties in response to external stimuli such as light, temperature, pH, or the presence of specific analytes. The rigid and polar nature of the biphenyl carbonitrile unit can influence the polymer's conformation and interactions with its environment. For example, the nitrile group can participate in dipole-dipole interactions or act as a coordination site for metal ions, leading to materials that respond to changes in solvent polarity or the presence of metal ions. Furthermore, the azide group itself can be sensitive to certain stimuli, offering another avenue for designing responsive behaviors.
Supramolecular Assembly and Self-Organizing Architectures
The unique combination of functional groups and the defined geometry of this compound make it a valuable building block for the construction of highly ordered supramolecular structures.
Exploitation of Non-Covalent Interactions for Directed Assembly
Supramolecular chemistry relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions to direct the self-assembly of molecules into well-defined architectures. The biphenyl core of this compound provides a platform for π-π stacking interactions, while the carbonitrile group can participate in dipole-dipole interactions and potentially form hydrogen bonds. These interactions can be exploited to guide the assembly of the molecule into ordered structures like liquid crystals, gels, or molecular aggregates. The self-assembly of biphenyl carboxylic acid compounds into helical supramolecular structures highlights the role of non-covalent interactions in directing the organization of biphenyl-containing molecules. acs.org
Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable pore sizes. The synthesis of these materials relies on the use of rigid organic linkers that connect through strong covalent or coordination bonds. Biphenyl derivatives are commonly used as linkers in the synthesis of both COFs and MOFs. researchgate.netespublisher.com
Role as a Precursor for Ligand Design in Organometallic Chemistry and Catalysis
The presence of the azidomethyl group on the biphenyl framework of this compound offers a convenient entry point for the synthesis of a diverse range of nitrogen-containing heterocyclic ligands. These ligands, particularly those incorporating triazole and tetrazole moieties, have garnered significant interest due to their robust coordination properties with various metal centers, leading to catalytically active complexes.
Synthesis of Novel Biphenyl-Based Ligands from this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile with sodium azide (NaN₃) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction provides a straightforward and efficient route to the desired azide precursor.
The azide functionality serves as a versatile handle for subsequent derivatization, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the facile synthesis of 1,2,3-triazole-containing ligands. By reacting this compound with various terminal alkynes, a library of biphenyl-triazole ligands can be generated with tailored steric and electronic properties.
Furthermore, the nitrile group on the biphenyl backbone can be converted into a tetrazole ring. This transformation is often accomplished by treating the nitrile with an azide source, such as sodium azide, in the presence of a Lewis acid or an ammonium (B1175870) salt. This dual functionalization capability, allows for the creation of intricate ligand architectures bearing both triazole and tetrazole units, expanding the coordination possibilities and potential catalytic applications. For instance, novel angiotensin converting enzyme (ACE) inhibitors have been designed and synthesized through the N-alkylation of 5-substituted-1H-tetrazoles with 4'-(bromomethyl)-biphenyl-2-carbonitrile, a direct precursor to the azide, yielding both 1,5- and 2,5-regioisomers of the corresponding tetrazole.
Table 1: Synthesis of Biphenyl-Based Ligands
| Precursor | Reagent(s) | Ligand Type | Key Reaction |
|---|---|---|---|
| 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | Sodium Azide (NaN₃) | Azide | Nucleophilic Substitution |
| This compound | Terminal Alkynes, Cu(I) catalyst | 1,2,3-Triazole | Azide-Alkyne Cycloaddition |
Applications in Homogeneous and Heterogeneous Catalysis
While the direct catalytic applications of ligands synthesized specifically from this compound are an emerging area of research, the broader classes of biphenyl-phosphine, biphenyl-triazole, and biphenyl-tetrazole ligands have demonstrated significant utility in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: Biphenyl-based phosphine (B1218219) ligands are well-established in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, due to their ability to stabilize the active palladium species and promote efficient catalytic turnover. The introduction of triazole and tetrazole moieties into the biphenyl scaffold can modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity. For example, organometallic complexes featuring triazole-based ligands have been investigated for their catalytic activity in hydrolysis reactions. It is anticipated that organometallic complexes derived from this compound could find applications in a range of transition-metal-catalyzed transformations, including C-C and C-N bond-forming reactions.
Heterogeneous Catalysis: The biphenyl-ligand framework can be functionalized to facilitate immobilization onto solid supports, leading to the development of heterogeneous catalysts. This approach offers advantages in terms of catalyst recovery and reusability. For instance, tetrazole-containing ligands can be anchored to magnetic nanoparticles to create easily separable and recyclable catalysts for the synthesis of various organic compounds. The porous nature of such supported catalysts can also enhance substrate accessibility to the active sites. The versatility of the biphenyl-triazole and biphenyl-tetrazole structures derived from this compound makes them promising candidates for the development of novel heterogeneous catalytic systems for a variety of organic transformations.
Applications in Electronic and Optoelectronic Materials
The rigid and conjugated nature of the biphenyl scaffold makes it an attractive building block for organic electronic and optoelectronic materials. Derivatives of this compound hold potential for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Biphenyl derivatives are frequently utilized in the fluorescent layers of OLEDs. The ability to tune the electronic properties of the biphenyl core through substitution allows for the design of materials with specific emission colors and improved device performance. For example, the introduction of electron-withdrawing or electron-donating groups can modify the HOMO and LUMO energy levels, thereby influencing the charge injection and transport characteristics of the material. While specific studies on derivatives of this compound in OLEDs are not yet prevalent, the structural motif is highly relevant. The triazole and tetrazole moieties that can be readily introduced are known to possess good electron-transporting properties, which could be beneficial for creating balanced charge transport within an OLED device.
In the realm of OPVs, biphenyl-containing molecules are being investigated as components of the active layer, which is responsible for light absorption and charge generation. The efficiency of an OPV device is critically dependent on the molecular packing and morphology of the active layer. The ability to systematically modify the structure of biphenyl derivatives, for instance, by attaching different side chains via the azidomethyl group, provides a means to control these crucial parameters. Theoretical studies on new organic compounds based on biphenyl for photovoltaic devices have been conducted using density functional theory (DFT) to predict their electronic and optical properties, highlighting the potential of this class of materials.
Fundamental Studies of Charge Transport and Excitonic Phenomena in Biphenyl-Based Materials
Understanding the fundamental processes of charge transport and the behavior of excitons (bound electron-hole pairs) is paramount for the design of efficient organic electronic devices. The biphenyl unit serves as a model system for studying these phenomena.
Charge Transport: The efficiency of charge transport in organic materials is highly dependent on the degree of intermolecular electronic coupling, which is dictated by the molecular packing in the solid state. The rigid structure of the biphenyl core can promote ordered packing, facilitating efficient charge percolation through thin films. Studies on the charge transport properties of biphenyl single-molecule junctions have demonstrated tunneling transport behavior that is dependent on the molecular length. The introduction of functional groups, such as those derived from the azidomethyl moiety, can influence the intermolecular interactions and, consequently, the charge carrier mobility.
Excitonic Phenomena: In organic materials, light absorption creates excitons, and their subsequent dissociation into free charge carriers is a key process in photovoltaics, while their radiative decay is the basis of OLEDs. The electronic coupling between adjacent biphenyl units can lead to the formation of delocalized excitonic states. The nature of this excitonic coupling, whether it leads to so-called H- or J-aggregation, has a profound impact on the photophysical properties of the material, including its absorption and emission spectra. The ability to synthesize a variety of biphenyl derivatives from this compound offers a platform to systematically investigate how molecular structure influences excitonic interactions and to design materials with optimized photophysical properties for specific applications.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile |
| Sodium Azide |
Future Perspectives and Emerging Research Directions for 4 Azidomethyl 1,1 Biphenyl 2 Carbonitrile
Development of Novel Synthetic Pathways and Eco-Friendly Catalytic Systems
The conventional synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile involves the reaction of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile with sodium azide (B81097). researchgate.net While effective, future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies.
Novel Synthetic Approaches: Research is moving towards greener synthetic routes for both the biphenyl (B1667301) and azide functionalities. For the construction of the biphenyl core, traditional Suzuki and Ullmann couplings, which often require precious metal catalysts and harsh conditions, could be supplanted by more eco-friendly alternatives. nih.govresearchgate.net Emerging methods utilizing magnetically recoverable palladium nanoparticles supported on bio-derived materials like humic acid represent a significant step towards sustainable catalysis. researchgate.net For the azidation step, future pathways may explore visible-light-initiated multicomponent reactions that can install azido (B1232118) groups at room temperature without the need for external metal reagents, thus offering a milder and more energy-efficient process. researchgate.net
Eco-Friendly Catalysis: The development of environmentally friendly catalytic systems is a key research thrust. nih.govrsc.org For the synthesis of the nitrile group, research into cyanide-free preparations using palladium catalysis offers a safer alternative to traditional methods. researchgate.net Furthermore, the use of green solvents like water or solvent-free "grinding" methods, coupled with reusable solid acid catalysts, could significantly reduce the environmental footprint of synthesizing precursors to this compound. rsc.orgnih.gov
| Synthetic Step | Conventional Method | Future Green Alternative | Key Advantages |
| Biphenyl Formation | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Magnetically-recoverable nanoparticle catalysis | Catalyst reusability, milder conditions |
| Azide Installation | Nucleophilic substitution with sodium azide | Visible-light photocatalysis | Avoids metal reagents, room temperature |
| Nitrile Synthesis | Cyanide-based reagents | Cyanide-free palladium catalysis | Reduced toxicity and hazard |
Exploration of Advanced Material Fabrication Techniques and Multi-Component Systems
The true potential of this compound lies in the exceptional reactivity of its azide group, which opens doors to advanced material fabrication. mdpi.comresearchgate.net
"Click Chemistry" and Polymer Science: The azide group is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable triazole linkages. nih.gov This modular and highly efficient reaction allows this compound to be "clicked" onto alkyne-functionalized polymers or surfaces. ijpsjournal.com This could be used to modify the surface properties of materials, introducing the rigid, aromatic biphenyl nitrile moiety to enhance thermal stability or alter electronic properties.
Cross-linking and Thermosets: Upon thermal or photolytic activation, organic azides release nitrogen gas to form highly reactive nitrene intermediates. mdpi.comresearchgate.net This reactivity can be exploited for cross-linking polymers. By incorporating this compound into a polymer matrix, it can act as a latent cross-linking agent, enhancing the mechanical properties, hardness, and solvent resistance of materials to create robust thermosets. researchgate.net
Multi-Component Reactions (MCRs): Beyond simple "click" reactions, the functionalities in this molecule could be leveraged in multi-component reactions (MCRs). mdpi.commdpi.com For instance, the nitrile group could potentially participate in reactions like the Ugi or Passerini reactions, allowing for the rapid assembly of complex molecular architectures and functional materials from three or more starting materials in a single step. mdpi.com
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid organic-inorganic materials is a rapidly growing field that aims to combine the distinct properties of organic molecules with the robustness of inorganic frameworks. rsc.orgnih.govmdpi.com
Surface Functionalization: this compound is an ideal candidate for the surface functionalization of inorganic nanoparticles (e.g., silica, metal oxides). researchgate.net The azide group can be used to covalently attach the molecule to alkyne-modified inorganic surfaces via click chemistry. This would graft a layer of biphenyl nitrile moieties onto the inorganic core, creating a hybrid material with tailored surface properties, such as hydrophobicity or specific interactions with other molecules. Such functionalized nanoparticles could find applications in catalysis, sensing, or as advanced fillers in polymer composites. researchgate.net
Framework Materials: There is potential for integrating this molecule into porous framework materials like metal-organic frameworks (MOFs). While direct integration as a linker might be challenging, its functional groups could be used to post-synthetically modify existing MOFs. For example, the azide could react with linkers containing alkyne groups to introduce the biphenyl nitrile functionality into the pores of the MOF, altering its sorption properties or creating new active sites. mdpi.com
| Hybrid Material Type | Integration Strategy | Potential Application |
| Functionalized Nanoparticles | "Click" chemistry attachment to alkyne-modified surfaces | Advanced composite fillers, targeted drug delivery |
| Modified MOFs | Post-synthetic modification of framework linkers | Selective gas sorption, heterogeneous catalysis |
| Hybrid Polymer Brushes | Grafting onto polymer chains on inorganic substrates | Smart surfaces with tunable properties |
Further Theoretical Advances in Predicting Reactivity, Dynamics, and Material Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding future experimental work. mdpi.com
Reactivity Prediction: Density Functional Theory (DFT) and other computational models can provide deep insights into the reactivity of the azide group. acs.orgnottingham.ac.uk Theoretical studies can predict the activation barriers for cycloaddition reactions or nitrene formation, helping to optimize reaction conditions. acs.org Such models can also explore how the electronic properties of the biphenyl nitrile scaffold influence the reactivity of the azidomethyl group. nottingham.ac.uk
Predicting Material Properties: For potential applications in materials science, theoretical models can predict key properties. For example, methods have been developed to predict the glass transition temperature (Tg) of materials containing organic azides. mdpi.com Similar computational approaches could be used to estimate the thermal stability, electronic properties, and mechanical characteristics of polymers or hybrid materials incorporating this molecule, accelerating the design of new materials with desired functionalities.
Opportunities for Cross-Disciplinary Research and Application Development
The unique combination of functional groups in this compound makes it a versatile platform for cross-disciplinary research.
Medicinal Chemistry and Chemical Biology: While it is an impurity in sartan drugs, its core structure could be a starting point for new therapeutic agents. The biphenyl moiety is a common scaffold in drug design. researchgate.netnih.gov The azide group allows for bioorthogonal conjugation via "click" chemistry, enabling its attachment to biomolecules for applications in targeted drug delivery or diagnostics. nih.gov It could be used as a building block in the synthesis of complex molecules for screening as inhibitors of various enzymes or protein-protein interactions.
Materials Science and Engineering: In materials science, this compound could serve as a molecular building block for liquid crystals, given the known application of polyfunctionalized biphenyls in this area. nih.gov Its ability to act as a polymer cross-linker could be valuable in developing advanced coatings, adhesives, or high-performance composites. researchgate.net The degradation of related biphenyl compounds has been studied in the context of water remediation, suggesting potential research avenues in environmental science. nih.gov
Organic Synthesis and Catalysis: As a polyfunctional molecule, it serves as an interesting substrate for developing new synthetic methodologies. The selective transformation of one functional group (e.g., the azide) while leaving the others (nitrile) intact is a common challenge in organic synthesis that this molecule could help address. acs.org
Q & A
Basic: What are the recommended synthetic routes for preparing 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile?
The synthesis of AZBC typically involves introducing the azide group (-N₃) into a biphenyl carbonitrile precursor. A common method is nucleophilic substitution of a bromomethyl or chloromethyl intermediate with sodium azide (NaN₃) under controlled conditions (e.g., DMF, 60–80°C). For example, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 114772-54-2) can react with NaN₃ to yield AZBC . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed to construct the biphenyl backbone before azide functionalization . Purification via column chromatography or recrystallization is critical to remove unreacted azide salts, which pose safety risks .
Basic: What analytical techniques are essential for characterizing AZBC and confirming its purity?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the biphenyl scaffold and azidomethyl group (δ ~3.8–4.0 ppm for -CH₂N₃) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₁₄H₁₀N₄ requires m/z 242.0906) .
- X-ray Crystallography : For definitive structural elucidation, as demonstrated for the bromomethyl analog .
- HPLC with UV/Vis or MS detection : To assess purity (>95%) and detect azide-related impurities .
Basic: What safety precautions are required when handling AZBC in the laboratory?
AZBC is classified under GHS as:
- Acute Toxicity (H302) : Harmful if swallowed.
- Skin/Irritation (H315/H319) and Respiratory Irritation (H335) .
Safety measures include: - Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Spill Management : Neutralize with damp sand; avoid water to prevent explosive hydrazoic acid formation .
Advanced: How can researchers assess the mutagenic potential of AZBC in pharmaceutical intermediates?
AZBC, as an azide-containing compound, may pose mutagenic risks via DNA adduct formation. Methodological approaches include:
- Ames Test : Bacterial reverse mutation assay to detect frameshift or base-pair substitutions .
- In Silico Prediction : Tools like Derek Nexus or SAR analysis to evaluate structural alerts (e.g., azide group reactivity) .
- Threshold of Toxicological Concern (TTC) : Apply ICH M7 guidelines to quantify acceptable limits in APIs (e.g., ≤1.5 μg/day) .
Advanced: What strategies are effective for profiling and quantifying AZBC-related impurities?
Impurity profiling requires:
- HPLC-MS/MS : To separate and identify azide degradation products (e.g., amines via Staudinger reaction) or bromomethyl precursors .
- Forced Degradation Studies : Expose AZBC to heat, light, or humidity to simulate stability issues and identify degradants .
- Reference Standards : Use analogs like 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS 114772-54-2) as calibration markers .
Advanced: How can AZBC be utilized in palladium-catalyzed cross-coupling reactions to synthesize biphenyl derivatives?
AZBC’s azide group allows for click chemistry (e.g., CuAAC with alkynes), while the biphenyl core participates in cross-coupling:
- Suzuki-Miyaura Coupling : React with boronic acids to introduce substituents (e.g., aryl, heteroaryl) at specific positions .
- Scale-Up Considerations : Optimize ligand (e.g., XPhos), solvent (DMA or toluene), and temperature (100–150°C) for reproducibility .
Advanced: What computational methods are suitable for studying AZBC’s reactivity or pharmacological potential?
- Density Functional Theory (DFT) : Calculate azide group stability and reaction pathways (e.g., cycloaddition kinetics) .
- Molecular Docking : Screen AZBC against target proteins (e.g., kinases in anticancer studies) to predict binding affinities .
- ADMET Prediction : Use software like SwissADME to evaluate solubility, metabolism, and toxicity .
Advanced: How does AZBC’s stability vary under different storage or reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
